molecular formula C10H14O3 B1589368 1-(Dimethoxymethyl)-3-methoxybenzene CAS No. 59276-28-7

1-(Dimethoxymethyl)-3-methoxybenzene

Cat. No. B1589368
M. Wt: 182.22 g/mol
InChI Key: YSTFLDJXILLWCF-UHFFFAOYSA-N
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Patent
US05225584

Procedure details

m-Anisaldehyde (204.3 g, 1.5 mol) was placed in a 1 liter flask under an argon atmosphere. Trimethyl orthoformate (191 g, 1.8 mol) was added quickly, followed by 150 ml anhydrous methanol. Amberlyst XN-1010 resin (2.1 g, Aldrich Chemical Co.), which had been previously boiled with methanol was added. The mixture was stirred at room temperature for 22 hours with the exclusion of moisture. Sodium bicarbonate (1.5 g) was added with stirring. After 20 minutes the mixture was filtered under vacuum into a 2 liter flask which was placed on the rotory evaporator with the water bath temperature at 40° C. Over 30 minutes the bath was heated to 80° to produce a clear, colorless oil. With magnetic stirring, the oil was pumped at 65° under vacuum (2 mm Hg) for 30 minutes. The resulting product weighted 272.5 g (99.8%). I.R. (near, cm-1): 2935, 2824, 1598, 1584, 1350, 1258, 1100, 1050, 984, 772. 1HNMR (400 MHz, CDCl3) δ 3.33 (6H, s, OCH3); 3.81 (3H, s, ArOCH3); 5.35 (1H, s, ArCH(OCH3)2 ; 6.87 (1H, br d, 8.1 Hz); 7.00-7.03 (2H, m); 7.27 (1H, t, 8.1 Hz). These data indicated that the product was pure enough for use in the next step and were consistent with the following structure: ##STR27##
Quantity
204.3 g
Type
reactant
Reaction Step One
Quantity
191 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ArCH(OCH3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[CH:3]=1.[CH:11]([O:16][CH3:17])([O:14][CH3:15])OC.C(=O)(O)[O-].[Na+]>CO>[CH3:17][O:16][CH:11]([O:14][CH3:15])[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
204.3 g
Type
reactant
Smiles
C(C1=CC(=CC=C1)OC)=O
Step Two
Name
Quantity
191 g
Type
reactant
Smiles
C(OC)(OC)OC
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
ArCH(OCH3)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 22 hours with the exclusion of moisture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
After 20 minutes the mixture was filtered under vacuum into a 2 liter flask which
Duration
20 min
CUSTOM
Type
CUSTOM
Details
was placed on the rotory evaporator with the water bath temperature at 40° C
TEMPERATURE
Type
TEMPERATURE
Details
Over 30 minutes the bath was heated to 80°
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to produce a clear, colorless oil
WAIT
Type
WAIT
Details
With magnetic stirring, the oil was pumped at 65° under vacuum (2 mm Hg) for 30 minutes
Duration
30 min

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
Smiles
COC(C1=CC(=CC=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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